molecular formula C12H10N4 B3048797 6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile CAS No. 1820620-42-5

6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile

Cat. No.: B3048797
CAS No.: 1820620-42-5
M. Wt: 210.23
InChI Key: FADNQOROOVXLSY-UHFFFAOYSA-N
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Description

6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile (CAS: 1820620-42-5) is a pyridine-based nitrile derivative featuring a 5-methylpyridin-2-ylamino substituent at the 6-position of the pyridine ring. Its InChIKey (FADNQOROOVXLSY-UHFFFAOYSA-N) confirms its structural uniqueness, particularly the amino-linked pyridyl group, which distinguishes it from simpler analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(5-methylpyridin-2-yl)amino]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-5-6-11(14-8-9)16-12-4-2-3-10(7-13)15-12/h2-6,8H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADNQOROOVXLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=CC=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501200698
Record name 2-Pyridinecarbonitrile, 6-[(5-methyl-2-pyridinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820620-42-5
Record name 2-Pyridinecarbonitrile, 6-[(5-methyl-2-pyridinyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820620-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarbonitrile, 6-[(5-methyl-2-pyridinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 5-methyl-2-aminopyridine with 2-chloropyridine-3-carbonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The mixture is heated to reflux for several hours to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a therapeutic agent.

    Industrial Applications: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarities and Key Differences

The compound is compared to other pyridine-2-carbonitriles with substituents at the 5- or 6-positions, focusing on functional groups, molecular weight, and pharmacological relevance.

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Applications
6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile 1820620-42-5 C₁₂H₁₀N₄ 210.24 6-(5-methylpyridin-2-ylamino), 2-cyano Not reported Intermediate in kinase inhibitors
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile 573762-62-6 C₇H₄F₃N₃ 199.12 5-amino, 3-trifluoromethyl, 2-cyano Not reported Anticancer agents
6-(3-Aminopropyl)pyridine-2-carbonitrile 1185317-90-1 C₉H₁₁N₃ 161.21 6-(3-aminopropyl), 2-cyano Not reported Ligand design for receptors
2-Chloro-5-cyanopyridine 33252-28-7 C₆H₃ClN₂ 138.55 2-chloro, 5-cyano Not reported Intermediate in agrochemicals
GSK1838705A (pyridine-2-carbonitrile derivative) - C₂₄H₂₃N₇O 449.49 4-morpholinomethyl, 3-methoxyphenyl, pyrazolyl Not reported PI3K inhibitor in cancer therapy

Pharmacological and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile enhances metabolic stability compared to the methyl group in the target compound, making it more suitable for drug development .
  • Heterocyclic Substituents: The 5-methylpyridin-2-ylamino group in the target compound provides a planar aromatic system for π-π stacking in kinase binding pockets, whereas alkyl chains (e.g., 6-(3-aminopropyl)pyridine-2-carbonitrile) prioritize solubility over target affinity .

Stability and Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile increases logP compared to the target compound, affecting blood-brain barrier permeability .
  • Melting Points: While data for the target compound are unavailable, analogs like 3-Amino-4-(trifluoromethyl)thienopyridine-2-carbonitrile (CAS: 299198-01-9) exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonding .

Biological Activity

6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile, identified by its chemical structure C12H10N and CAS number 226258-78-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a pyridine core substituted with a 5-methylpyridin-2-yl group and a carbonitrile functional group. Its structural characteristics suggest potential interactions with biological targets, particularly in the context of cancer and inflammatory diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives within the same chemical family have shown low micromolar IC50 values against various cancer cell lines, indicating potent antiproliferative effects.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHepG2 (liver cancer)0.08 - 12.07Inhibition of tubulin polymerization
Compound BHeLa (cervical cancer)54.25% growth inhibitionCell cycle arrest in G2/M phase

These findings suggest that the compound may act as a tubulin inhibitor, disrupting microtubule dynamics essential for cell division, thus leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer potential, this compound may also possess anti-inflammatory properties. Research has demonstrated that certain derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in vitro. This suggests a mechanism involving the modulation of signaling pathways associated with inflammation .

Case Studies

  • In Vivo Efficacy : In a study involving LPS-induced inflammation in mice, a related compound showed a remarkable inhibition of TNF-alpha release at concentrations as low as 10 µM, indicating strong anti-inflammatory effects .
  • Cell Line Studies : Research on various human cancer cell lines demonstrated that compounds structurally similar to this compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : By binding to the colchicine site on tubulin, it disrupts microtubule formation necessary for mitosis.
  • Cytokine Modulation : The compound may inhibit NF-kB signaling pathways, reducing the expression of inflammatory cytokines.
  • Pro-apoptotic Effects : It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic factors like Bax while downregulating anti-apoptotic factors such as Bcl-2 .

Q & A

Advanced Question

  • Docking simulations : AutoDock Vina or Schrödinger Suite can model interactions with kinases or GPCRs. Focus on hydrogen bonds with the amino group and hydrophobic contacts with the methylpyridine moiety.
  • MD simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over 100-ns trajectories.
    Validation requires correlation with experimental IC50 values. For example, a RMSD >2.0 Å in docking poses suggests poor predictive accuracy .

How does the methyl group on the pyridine ring affect solubility and crystallinity?

Basic Question
The 5-methyl group increases hydrophobicity, reducing aqueous solubility. Strategies to improve solubility include:

  • Co-crystallization : Use of succinic acid or β-cyclodextrin as co-formers.
  • Salt formation : Reacting the amino group with HCl to form a hydrochloride salt.
    Crystallinity is enhanced by slow evaporation from polar aprotic solvents (e.g., DMSO:EtOH 1:3) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Question
Key challenges include:

  • Purification : Column chromatography is impractical at >10 g scale. Alternatives include recrystallization or centrifugal partition chromatography.
  • Byproduct formation : At high concentrations, dimerization via nitrile coupling may occur. Mitigation requires strict temperature control (<50°C) and diluted reaction conditions .

How can isotopic labeling (e.g., 13C/15N) aid in mechanistic studies of this compound?

Advanced Question
Isotopic labeling of the carbonitrile group (13C) or amino group (15N) enables:

  • Reaction tracking : NMR or MS to identify intermediates in catalytic cycles.
  • Metabolic fate analysis : Tracing 13C in in vivo models to map biotransformation pathways.
    Synthetic routes for labeling may require modified precursors (e.g., K13CN instead of KCN) .

What structural analogs of this compound have been explored, and how do their activities compare?

Advanced Question
Analog studies reveal:

  • Pyrazine derivatives : Replacement of the pyridine ring with pyrazine (e.g., 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile) reduces cytotoxicity but maintains kinase inhibition .
  • Thienopyridines : Substitution with thiophene (e.g., 6-amino-2-imino-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile) enhances solubility but decreases metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile
Reactant of Route 2
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6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile

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